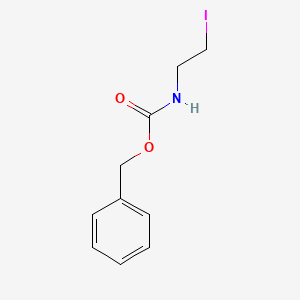

Benzyl (2-iodoethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-iodoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNJIQPJPQOWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461747 | |

| Record name | Benzyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-12-6 | |

| Record name | Phenylmethyl N-(2-iodoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2-iodoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Modern Synthetic Chemistry

The utility of Benzyl (B1604629) (2-iodoethyl)carbamate in modern synthetic chemistry is primarily derived from its function as a bifunctional reagent. It provides a masked aminoethyl moiety that can be introduced into a target molecule, with the benzyl carbamate (B1207046) group serving as a well-established protecting group for the nitrogen atom.

Organic carbamates are a significant class of compounds with wide-ranging applications as intermediates in organic synthesis and as protecting groups in peptide chemistry. researchgate.net The core value of Benzyl (2-iodoethyl)carbamate lies in its ability to participate in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. Its bromo-analogue, Benzyl (2-bromoethyl)carbamate, is recognized as a versatile building block for creating complex organic molecules. It is particularly useful in reactions such as nucleophilic substitutions and aza-Michael reactions to form pyrrolidine (B122466) derivatives, which are important in medicinal chemistry. Given that iodide is a better leaving group than bromide, this compound is expected to exhibit enhanced reactivity in similar transformations, making it a potentially more efficient reagent for these synthetic applications.

Structural Features and Their Influence on Reactivity

The chemical reactivity of Benzyl (B1604629) (2-iodoethyl)carbamate is a direct consequence of its unique structural components: the benzyl carbamate (B1207046) group and the 2-iodoethyl chain.

Benzyl Carbamate Group (Cbz-group): The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis. ontosight.ai It is stable under a variety of reaction conditions but can be readily cleaved, typically by catalytic hydrogenation, to liberate the free amine. This controlled deprotection is a cornerstone of multi-step synthetic sequences, allowing for the selective unmasking of the amino functionality at a desired stage.

2-Iodoethyl Chain: The key to the compound's high reactivity as an alkylating agent is the carbon-iodine bond. Iodine is an excellent leaving group due to the low bond dissociation energy of the C-I bond and the high stability of the resulting iodide anion. This makes the carbon atom adjacent to the iodine highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reactivity of haloalkanes in nucleophilic substitution reactions generally follows the trend I > Br > Cl > F. youtube.com Therefore, Benzyl (2-iodoethyl)carbamate is a more potent electrophile than its corresponding bromo or chloro derivatives, enabling reactions to proceed under milder conditions or with a broader scope of nucleophiles.

This combination of a stable protecting group and a highly reactive alkylating chain within the same molecule makes this compound a strategic reagent for the controlled introduction of a protected aminoethyl fragment.

Comparative Analysis with Analogous Carbamate Derivatives

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the carbamate (B1207046) functionality and the introduction of the iodoethyl group in a concerted or sequential manner, starting from readily available precursors.

Nucleophilic Substitution Strategies for Carbamate Formation

A primary and widely utilized method for the synthesis of this compound involves the nucleophilic substitution reaction between an amine and a benzyl-containing carbonyl electrophile.

A common approach is the reaction of 2-iodoethylamine with benzyl chloroformate. The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate, which leads to the displacement of the chloride ion and the formation of the carbamate bond. This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is crucial, with anhydrous organic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being preferred to prevent unwanted side reactions.

Alternatively, benzyl (2-bromoethyl)carbamate can be synthesized from 2-bromoethylamine (B90993) hydrobromide and benzyl chloroformate. This reaction is often carried out at low temperatures in a solvent such as dioxane with an aqueous base like sodium hydroxide (B78521). The resulting bromo-intermediate can then be converted to this compound through a subsequent halogen exchange reaction.

The reaction between benzyl chloroformate and ethanolamine derivatives is another route to produce related carbamates. Controlling stoichiometry and pH is essential to minimize side reactions like over-alkylation.

Carbamate Construction via Phosgene (B1210022)/Chloroformate Equivalents

Phosgene and its safer, easier-to-handle liquid or solid equivalents, such as diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate), are powerful reagents for carbamate synthesis. researchgate.netgoogle.comsigmaaldrich.comnih.govacs.orgresearchgate.net These reagents react with an alcohol and an amine to generate the desired carbamate. researchgate.netresearchgate.net In this context, the alcohol would react first to form a chloroformate intermediate in situ, which then reacts with the amine. researchgate.netresearchgate.net

Triphosgene, a stable crystalline solid, is a convenient substitute for the highly toxic phosgene gas. nih.govacs.org It can react with alcohols and amines, often in the presence of a base like triethylamine, to produce carbamates. nih.gov Although considered safer than phosgene, triphosgene is still highly toxic and requires careful handling. acs.org

The use of these reagents allows for the formation of the carbamate linkage under relatively mild conditions. However, the toxicity associated with phosgene and its derivatives necessitates stringent safety precautions and has driven the development of alternative methods. researchgate.netacs.org

| Reagent | Physical State | Notes |

| Phosgene | Gas | Highly toxic, requires specialized handling. google.comsigmaaldrich.com |

| Diphosgene | Liquid | A safer alternative to phosgene. google.comsigmaaldrich.com |

| Triphosgene | Solid | A crystalline solid, convenient substitute for phosgene. google.comnih.govacs.org |

Catalytic Coupling Reactions in Synthesis

Transition-metal catalyzed reactions have emerged as powerful tools for C-N bond formation and carbamate synthesis. Palladium-catalyzed cross-coupling reactions, for instance, can be used to synthesize aryl carbamates by reacting aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov While this method is primarily demonstrated for aryl carbamates, the principles could potentially be adapted for the synthesis of alkyl carbamates.

Nickel-catalyzed amination of aryl carbamates provides another avenue for forming C-N bonds. nih.gov This methodology has a broad scope with respect to both the amine and the carbamate coupling partners. nih.gov Furthermore, iron complexes, such as the pincer-ligated iron complex (iPrPNP)Fe(H)(CO), have been shown to catalyze the dehydrogenative synthesis of N-substituted carbamates from formamides and alcohols. acs.org This reaction proceeds through a transient isocyanate intermediate which is then trapped by the alcohol. acs.org

Indirect Synthetic Pathways and Transformations

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into the target compound, this compound.

Transformations from Related Halogenated Precursors

A common and efficient indirect route to this compound is through the Finkelstein reaction. wikipedia.orgorganic-chemistry.org This reaction involves the exchange of a halogen atom, typically a chloride or bromide, for an iodide. The synthesis starts with the preparation of a precursor such as benzyl (2-chloroethyl)carbamate or benzyl (2-bromoethyl)carbamate.

The classic Finkelstein reaction involves treating the alkyl chloride or bromide with a solution of sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. wikipedia.org This method is particularly effective for primary halides. wikipedia.org

For example, benzyl (2-bromoethyl)carbamate, synthesized from 2-bromoethylamine and benzyl chloroformate, can be readily converted to this compound by treatment with sodium iodide in a suitable solvent. This two-step approach is often preferred due to the higher reactivity and lower cost of the bromo- or chloro-starting materials compared to their iodo-counterparts. An aromatic Finkelstein reaction, catalyzed by copper(I) iodide, has also been described for the synthesis of N-(iodophenyl)-amides. doi.org

| Precursor | Reaction | Product |

| Benzyl (2-bromoethyl)carbamate | Finkelstein Reaction (NaI/acetone) | This compound |

| Benzyl (2-chloroethyl)carbamate | Finkelstein Reaction (NaI/acetone) | This compound |

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and a catalytic amount of tetrabutylammonium (B224687) iodide has been reported for the efficient synthesis of carbamates. organic-chemistry.orgorganic-chemistry.orgacs.org This method proceeds under mild conditions and avoids common side reactions. organic-chemistry.orgorganic-chemistry.org

Another versatile multi-component approach involves the sequence of nitrile hydrozirconation, acylation, and alcohol addition for the rapid preparation of structurally diverse α-alkoxy carbamates. scispace.comnih.gov While not a direct synthesis of this compound, this strategy highlights the power of multi-component reactions in constructing complex carbamate-containing molecules. scispace.comnih.gov

One-pot syntheses of carbamate esters from alcoholic tosylates and amines using a K₂CO₃/CO₂ system with a catalytic amount of tetra-n-butylammonium iodide have also been developed. researchgate.net This method is applicable to a variety of aliphatic and aromatic amines. researchgate.net

Electrochemical Synthesis Protocols for Carbamates

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for carbamate production by using electrons as reagents, thereby minimizing the need for chemical oxidants or reductants. rsc.org These methods often proceed under mild conditions and can offer unique selectivity.

One prominent electrochemical approach involves the reaction of an amine with carbon dioxide (CO₂). In a typical setup, CO₂ is reduced at a cathode in a suitable solvent containing the amine. This process generates a carbamate anion, which is then trapped by an alkylating agent to yield the final carbamate product. nih.govsid.ir For the synthesis of this compound, this would involve the reaction of benzylamine (B48309) with CO₂ to form a benzylcarbamate anion, followed by alkylation with 1,2-diiodoethane (B146647) or a similar iodoethylating agent.

A key advantage of electrochemistry is the ability to activate CO₂ at less negative potentials than direct reduction, often facilitated by a mediator or a specific cathode material. sid.ir For instance, the electrochemical carboxylation of amines can be carried out in various solvents, including acetonitrile (B52724) and ionic liquids. nih.govresearchgate.net Research has demonstrated the successful synthesis of ethyl benzylcarbamate with an 80% yield using a platinum cathode, showcasing the viability of this method for benzyl carbamates. researchgate.net

The general mechanism can be summarized as follows:

Electrochemical Activation of CO₂ : CO₂ is reduced at the cathode to form a reactive intermediate.

Nucleophilic Attack : The amine (e.g., benzylamine) attacks the activated CO₂ to form a carbamate anion.

Alkylation : The carbamate anion is alkylated by an electrophile (e.g., 2-iodoethyl derivative) to yield the target carbamate. chinesechemsoc.org

Different electrochemical techniques have been explored, including galvanostatic electrolysis, where a constant current is applied. nih.gov The choice of electrode material (e.g., Pt, Cu, Ni), solvent, and supporting electrolyte are critical parameters that influence the reaction's efficiency and yield. researchgate.net Aminoxyl mediators can also be employed to lower the required electrode potential, expanding the functional group tolerance of the reaction, a technique known as mediated electrolysis. nih.gov

Optimization of Reaction Parameters and Conditions

The successful synthesis of this compound, whether through electrochemical or conventional means, hinges on the careful optimization of reaction parameters. Solvent, temperature, pressure, and the presence of catalysts or additives play pivotal roles in determining the reaction's yield, selectivity, and rate.

Solvent Effects and Their Impact on Reactivity

The choice of solvent is critical in carbamate synthesis as it can influence the reaction pathway and the stability of intermediates. The reaction between an amine and CO₂ can lead to either a carbamic acid or an ammonium (B1175870) carbamate salt, and the solvent's properties dictate the predominant species. researchgate.net

Protic vs. Aprotic Solvents : In protophilic, highly dipolar, aprotic solvents such as Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or pyridine, the reaction of amines with CO₂ tends to result in the complete conversion to the corresponding carbamic acid. researchgate.net Conversely, in apolar aprotic solvents like benzene (B151609) or protophobic dipolar aprotic solvents like acetonitrile (MeCN), ammonium carbamates are the favored products. researchgate.net

Deep Eutectic Solvents (DES) : These have emerged as green and effective solvent/catalyst systems. A DES composed of choline (B1196258) chloride and zinc(II) chloride has been shown to be highly efficient for carbamate synthesis from amines, alkyl halides, and CO₂ at room temperature and atmospheric pressure. rsc.org Such systems can be recycled, adding to their environmental benefits. rsc.org

Ionic Liquids (ILs) : Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIm-BF₄), can serve as both the solvent and the supporting electrolyte in electrochemical synthesis, simplifying the workup process. researchgate.netorganic-chemistry.org

The table below illustrates the influence of solvent type on the product formation from the reaction of amines and CO₂.

| Solvent Type | Predominant Product | Examples |

| Protophilic, Dipolar, Aprotic | Carbamic Acid | DMSO, DMF, Pyridine |

| Protophobic, Dipolar, Aprotic | Ammonium Carbamate | Acetonitrile (MeCN) |

| Apolar, Aprotic | Ammonium Carbamate | Benzene, Chloroform |

| Deep Eutectic Solvent (DES) | Carbamate | Choline chloride:zinc(II) chloride |

| Ionic Liquid (IL) | Carbamate | 1-butyl-3-methylimidazolium tetrafluoroborate |

This table is generated based on findings from research literature. researchgate.netresearchgate.netrsc.org

Temperature and Pressure Dependencies in Synthesis

Temperature and pressure are crucial parameters that directly affect reaction kinetics, equilibrium, and product selectivity in carbamate synthesis.

Temperature : The formation of carbamates is often an exothermic process. Lower temperatures generally favor the formation of the carbamate, while higher temperatures can lead to the decomposition of the product or favor the formation of byproducts like ureas. researchgate.net In CO₂ capture systems using amines, lower temperatures promote carbamate formation, whereas higher temperatures shift the equilibrium towards bicarbonate. researchgate.net However, in synthetic protocols, a certain temperature threshold must be reached to ensure an adequate reaction rate. For example, in a continuous-flow synthesis of carbamates, a temperature of 70 °C was found to provide good conversion with minimal byproduct formation. nih.gov Studies on the thermal stability of carbamates are also important; for instance, phenyl carbamate has been observed to be unstable in hot DMSO at temperatures between 120-160°C. union.edu

Pressure : In reactions involving gaseous reagents like CO₂, pressure is a key variable. Operating at elevated pressures increases the concentration of CO₂ in the reaction mixture, which can accelerate the rate of carboxylation. However, many modern methods aim to operate at or near atmospheric pressure for safety, cost, and convenience. sid.irrsc.org In one study optimizing continuous-flow synthesis, a pressure of 3 bar was identified as optimal for achieving high conversion. nih.gov

The following table summarizes the effects of varying temperature and pressure on carbamate synthesis conversion, based on a continuous-flow model.

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate (%) | Byproduct (%) |

| 1 | 60 | 3 | 70 | 67 | 3 |

| 2 | 70 | 3 | 83 | 81 | 2 |

| 3 | 80 | 3 | 88 | 79 | 9 |

| 4 | 70 | 1 | 79 | 75 | 4 |

Data adapted from a study on the continuous synthesis of carbamates. nih.gov

Role of Catalysts and Additives in Reaction Efficiency

Catalysts and additives are frequently employed to enhance the rate, yield, and selectivity of carbamate synthesis. Their roles range from activating substrates to facilitating key reaction steps.

Metal Catalysts : Various metal-based catalysts are effective. Zinc salts have been used for the direct synthesis of carbamates from aromatic amines, CO₂, and silicate (B1173343) esters. researchgate.net Graphene oxide-based zinc composites and polymer-bound zinc(II) complexes have also been developed as recyclable heterogeneous catalysts that function under mild conditions. nih.gov Copper-catalyzed three-component couplings are also a versatile method. organic-chemistry.org Zirconium(IV) has been shown to catalyze the exchange between carbonates and amines to form carbamates. organic-chemistry.org For specific transformations, rhodium catalysts are used for carbamate transfer reactions. nih.gov

Bases and Additives : Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to facilitate the reaction between amines and CO₂. organic-chemistry.orgacs.org The DBU/CO₂ system is effective in generating the carbamate intermediate. researchgate.net Phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) are used to enhance the efficiency of three-component coupling reactions involving amines, CO₂, and halides, often under mild conditions. organic-chemistry.orgresearchgate.net

Catalyst- and Additive-Free Systems : In line with the principles of green chemistry, methods that avoid catalysts and additives are highly desirable. Some protocols achieve this through specific reaction conditions, such as using visible light to promote the photolysis of α-aryldiazoesters in the presence of amines and CO₂, leading to carbamates without any external catalysts. rsc.org Continuous-flow methodologies have also been developed that synthesize carbamates from amines, alkyl halides, and CO₂ in the presence of DBU but without the need for a separate catalyst. acs.org

The selection of an appropriate catalyst or additive depends on the specific reaction pathway and substrates, with a growing emphasis on recyclable and environmentally benign options.

Detailed Studies of Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental to the application of this compound in the synthesis of more complex molecules. The electrophilic carbon attached to the iodine atom is the primary site for such reactions.

Influence of Leaving Group Dynamics (e.g., Iodine vs. Bromine)

The nature of the leaving group is a critical factor influencing the rate and mechanism of nucleophilic substitution reactions. In the context of 2-haloethyl carbamates, the comparison between iodine and bromine as leaving groups reveals significant differences in reactivity.

Generally, iodide is a better leaving group than bromide. This is attributed to several factors:

Basicity: Iodide is a weaker base than bromide, making it more stable upon departure. Good leaving groups are typically weak bases. masterorganicchemistry.com

Polarizability: The larger size and more diffuse electron cloud of the iodide ion make it more polarizable, which helps to stabilize the transition state of the substitution reaction.

Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, requiring less energy to break during the substitution process.

Kinetic studies on related neopentyl systems have shown that substrates with an iodide leaving group react faster than those with a bromide leaving group in nucleophilic substitution reactions. nih.gov For instance, in reactions with sodium azide, the rate constant for the iodo-substituted compound was found to be significantly higher than that of the bromo-substituted analogue. nih.gov This enhanced reactivity of the iodoethyl group compared to the bromoethyl group is a key consideration in synthetic planning. google.com

| Leaving Group | Relative Reactivity | Governing Factors |

|---|---|---|

| Iodine (I) | Higher | Weaker base, higher polarizability, weaker C-X bond |

| Bromine (Br) | Lower | Stronger base, lower polarizability, stronger C-X bond |

This table provides a simplified comparison of iodine and bromine as leaving groups in the context of nucleophilic substitution reactions.

A notable aspect of the reactivity of 2-haloethyl carbamates is the potential for neighboring group participation (NGP) by the carbamate functionality. wikipedia.orgdalalinstitute.com The lone pair of electrons on the carbamate nitrogen or the carbonyl oxygen can attack the electrophilic carbon, displacing the halide and forming a cyclic intermediate, such as a 1,3-oxazinan-2-one (B31196) or an aziridinium (B1262131) ion. wikipedia.orgdalalinstitute.com This intramolecular process can significantly accelerate the rate of substitution compared to a standard SN2 reaction. wikipedia.org The subsequent attack by an external nucleophile on the cyclic intermediate leads to the final product, often with retention of stereochemistry. dalalinstitute.com While direct comparative kinetic data for this compound versus its bromo-analogue involving NGP is not extensively detailed in the provided results, the general principles of leaving group ability suggest that the formation of the cyclic intermediate would be faster with the iodo-compound.

Stereochemical Aspects of Substitution Reactions

The stereochemical outcome of nucleophilic substitution reactions at the chiral center of a molecule is a crucial aspect of its reactivity. For acyclic systems like this compound, if a chiral center were present, the stereochemistry would be influenced by the reaction mechanism.

SN2 Mechanism: A direct SN2 attack by a nucleophile would proceed with inversion of configuration at the electrophilic carbon. libretexts.orgbyjus.com This is due to the backside attack of the nucleophile relative to the leaving group. libretexts.org

SN1 Mechanism: An SN1 mechanism, proceeding through a planar carbocation intermediate, would typically lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation. byjus.commsu.edu

Studies on related systems, such as the substitution reactions of acyclic acetals, have demonstrated that the participation of a remote carbamate group can effectively control the diastereoselectivity of the reaction. acs.org The formation of a cyclic intermediate, like a dioxolenium ion in the case of acetals, directs the incoming nucleophile to attack from a specific face, leading to a high degree of stereocontrol. acs.orgresearchgate.net While specific studies on the stereochemistry of this compound were not found, the principles of NGP suggest that if a chiral center were adjacent to the carbamate, retention of configuration would be a likely outcome in many substitution reactions.

Mechanisms of Functional Group Transformations

Beyond substitution at the iodoethyl moiety, the carbamate and the iodoethyl groups themselves can undergo various transformations.

Carbamate Hydrolysis Pathways

The hydrolysis of carbamates is a well-studied process, often proceeding through different mechanisms depending on the reaction conditions (acidic or basic) and the substitution pattern of the carbamate. nih.gov

Under basic conditions, the hydrolysis of a disubstituted carbamate like this compound is proposed to initiate with the nucleophilic attack of a hydroxide ion on the carbonyl carbon. nih.gov This forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the ester or amide bond. For benzyl carbamates, this would result in the formation of benzyl alcohol, the corresponding amine (2-iodoethylamine in this case), and carbon dioxide. nih.gov The rate of hydrolysis is influenced by the electronic and steric nature of the groups attached to the carbamate nitrogen and oxygen.

Metal ions can also catalyze the hydrolysis of carbamates by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. researchgate.netrsc.org

Oxidation and Reduction Mechanisms of the Iodoethyl Moiety

Oxidation of the iodoethyl group is less common but could potentially lead to the formation of aldehydes or carboxylic acids under strong oxidizing conditions, likely proceeding through radical or ionic intermediates. More relevant is the oxidation of related 2-bromoethyl esters to their corresponding 2-iodoethyl esters, which is a substitution reaction rather than an oxidation of the alkyl chain itself. google.com

Mechanistic Studies of Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, which are powerful methods for the synthesis of heterocyclic compounds. The presence of a nucleophilic nitrogen (after a potential deprotonation or in the presence of a base) and an electrophilic carbon bearing the iodine atom allows for the formation of a nitrogen-containing ring.

The most probable cyclization pathway involves an intramolecular SN2 reaction. Upon treatment with a base, the carbamate proton can be removed, increasing the nucleophilicity of the nitrogen atom. This internal nucleophile can then attack the carbon bearing the iodide, leading to the formation of a five-membered ring, N-benzyloxycarbonylaziridine. The mechanism involves a backside attack of the nitrogen on the C-I bond, leading to the displacement of the iodide ion.

Iodine-mediated cyclizations are also a known class of reactions for forming heterocyclic structures. researchgate.net In such reactions, an external source of electrophilic iodine (like I₂) might interact with a double bond if one were present in the molecule, followed by intramolecular attack of a nucleophile. However, for this compound, the direct intramolecular displacement is the more straightforward and expected cyclization pathway.

| Reaction Type | Key Mechanistic Feature | Potential Product |

|---|---|---|

| Intramolecular SN2 Cyclization | Base-mediated deprotonation of carbamate NH followed by internal nucleophilic attack on C-I | N-Benzyloxycarbonylaziridine |

| Neighboring Group Participation | Intramolecular attack of carbamate N or O on C-I forming a cyclic intermediate | Substituted product with retention of stereochemistry |

| Base-Promoted Hydrolysis | Nucleophilic attack of OH- on the carbamate carbonyl | Benzyl alcohol, 2-iodoethylamine, CO₂ |

This table summarizes the key mechanistic features and potential products for different reactions of this compound.

Intramolecular Cyclization Processes

The intramolecular cyclization of carbamates serves as a powerful tool in organic synthesis for the construction of nitrogen-containing heterocyclic compounds. In the case of this compound and related structures, the nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon bearing the iodine atom. This process, often facilitated by a base, leads to the formation of cyclic structures such as aziridines.

One of the challenges in tandem reactions involving benzyl (2-bromoethyl)carbamate, a related haloalkyl carbamate, is the potential for a competitive intramolecular cyclization leading to the formation of N-Cbz-aziridine. rsc.org This highlights the inherent reactivity of the haloethyl carbamate moiety towards cyclization.

Studies on N-benzyloxy carbamates have demonstrated their facile intramolecular cyclization with various carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov For instance, N-benzyloxy carbamate 2a undergoes cyclization upon treatment with lithium hexamethyldisilazide (LHMDS) at -78 °C in tetrahydrofuran (THF) to afford the five-membered cyclic hydroxamic acid 3a in 97% yield. nih.gov Similarly, the six-membered ring analogue 3b is obtained from 2b in 85.5% yield. nih.gov These reactions showcase the general propensity of carbamate derivatives to undergo intramolecular cyclization to form stable ring systems.

The following table summarizes the intramolecular cyclization of N-benzyloxy carbamates:

| Entry | Starting Material | Product | Yield (%) |

| 1 | 2a | 3a (5-membered ring) | 97 |

| 2 | 2b | 3b (6-membered ring) | 85.5 |

| Data sourced from a study on N-benzyloxy carbamates. nih.gov |

While the formation of five- and six-membered rings proceeds efficiently, the synthesis of seven-membered rings via this method is less successful, often resulting in intermolecular side products or lower yields. nih.gov This suggests that the kinetic and thermodynamic favorability of the cyclization is highly dependent on the resulting ring size.

Halocyclization Mechanisms

Halocyclization reactions are a class of cyclization reactions where a halogen atom is incorporated into the cyclic product. These reactions typically proceed through the formation of a halonium ion intermediate. In the context of molecules containing a carbamate and an alkene, halocyclization can be a powerful method for synthesizing halogenated heterocyclic compounds.

The general mechanism for halolactonization, a related process involving carboxylic acids, provides insight into potential pathways for halocyclization of carbamates. Under kinetic conditions, a nucleophile (like a deprotonated carbamate) attacks a haliranium ion formed from the alkene and a halogen source. biointerfaceresearch.com Alternatively, under thermodynamic conditions, the addition of the halogen and the nucleophile to the double bond can occur in a concerted manner. biointerfaceresearch.com

For N-Boc-acrylamide substrates, which share the carbamate motif, iodine monochloride (ICl)-induced iodocyclization proceeds via an intermediate that is consistent with the coordination of the iodine species to the alkene, followed by nucleophilic attack from the carbamate nitrogen. nsf.gov This type of mechanism, involving the formation of a haliranium or iodonium (B1229267) ion, is a common feature in halocyclization reactions. The stereochemical outcome of these reactions can often be rationalized by the structure of this intermediate and the subsequent intramolecular nucleophilic attack. nsf.gov

Hypervalent iodine reagents can also mediate oxidative cyclization reactions. For example, the reaction of N-Boc-acrylamides with (diacetoxyiodo)benzene (B116549) is proposed to proceed through an intermediate where the hypervalent iodine reagent coordinates with the alkene, facilitating cyclization. nsf.gov

Insights into Cascade and Tandem Reactions

This compound and its bromo-analogue are valuable reagents in cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions often combine multiple bond-forming events in a sequential manner.

A notable example is the aza-Michael induced ring closure (aza-MIRC) tandem reaction of benzyl (2-bromoethyl)carbamate with various Michael acceptors. rsc.orgresearchgate.netrsc.org In this process, the carbamate nitrogen first undergoes a Michael addition to an electron-deficient alkene. The resulting enolate then participates in an intramolecular nucleophilic substitution, displacing the bromide to form a highly functionalized pyrrolidine (B122466) ring. rsc.org

This tandem process has been successfully employed in the synthesis of various pyrrolidine derivatives. For instance, the reaction of benzyl (2-bromoethyl)carbamate (8 ) with phenyl-substituted Michael acceptors like 9a and 9b yields the corresponding pyrrolidines 7a and 7b in 73% and 51% yields, respectively. rsc.org

The following table details the results of the aza-MIRC tandem reaction:

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | 9a | 7a | 73 |

| 2 | 9b | 7b | 51 |

| Reaction conditions: benzyl (2-bromoethyl)carbamate (0.5 mmol), Michael acceptor (0.6 mmol), NaH (0.6 mmol), THF (5 mL) at room temperature. Data sourced from a study on the synthesis of functionalized pyrrolidines. rsc.org |

This strategy has proven to be a versatile method for accessing the core structures of biologically active molecules, including the tricyclic core of martinellines and spirooxindoles. rsc.orgresearchgate.netrsc.org The success of this tandem reaction hinges on the careful balance of the reactivity of the nucleophilic nitrogen and the electrophilic carbon bearing the halogen, while avoiding competing side reactions like premature intramolecular cyclization to an aziridine. rsc.org

Furthermore, cascade reactions mediated by hypervalent iodine reagents have been utilized to synthesize polycyclic heterocycles, showcasing the broad utility of iodine-based chemistry in complex molecule synthesis. acs.org While not directly involving this compound, these studies provide mechanistic parallels for iodine-mediated cyclization and rearrangement cascades that could be applicable to similar systems.

Applications of Benzyl 2 Iodoethyl Carbamate in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

The strategic placement of a benzyloxycarbonyl (Cbz) protecting group and an iodoethyl moiety endows Benzyl (B1604629) (2-iodoethyl)carbamate with a dual reactivity profile. The Cbz group provides a robust shield for the nitrogen atom, preventing unwanted side reactions, while the carbon-iodine bond serves as a potent electrophilic site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Building Block for Heterocyclic Compound Synthesis (e.g., Pyrrolidines)

One of the most significant applications of Benzyl (2-iodoethyl)carbamate is in the synthesis of heterocyclic compounds, particularly the pyrrolidine (B122466) ring system, a common motif in many biologically active molecules. researchgate.netorganic-chemistry.orgmdpi.com The general strategy involves the reaction of this compound with a nucleophile, followed by an intramolecular cyclization.

For instance, the reaction of this compound with a carbanion, such as that derived from a malonic ester, results in the formation of a new carbon-carbon bond. Subsequent treatment of this elongated intermediate with a base can induce an intramolecular SN2 reaction, where the carbamate (B1207046) nitrogen attacks the carbon bearing the iodine, leading to the formation of the five-membered pyrrolidine ring. This approach allows for the synthesis of a wide range of substituted pyrrolidines, depending on the nature of the initial nucleophile.

An alternative pathway to pyrrolidines involves the initial conversion of this compound to an N-Cbz-aziridine. This highly strained three-membered ring can then be opened by a variety of nucleophiles, leading to the formation of more complex, functionalized acyclic intermediates that can be subsequently cyclized to form substituted pyrrolidines. figshare.comresearchgate.net

| Reactant | Reaction Type | Product |

|---|---|---|

| Malonic Ester | Intramolecular SN2 Cyclization | Substituted Pyrrolidine |

| - | Intramolecular Cyclization | N-Cbz-aziridine |

Precursor for N-Protected Amine Derivatives

The electrophilic nature of the iodoethyl group makes this compound an excellent reagent for the introduction of a protected two-carbon amine unit into a variety of molecules. This is particularly useful in the synthesis of more complex amines and polyamines, where differential protection of nitrogen atoms is crucial.

The reaction of this compound with primary or secondary amines, for example, leads to the formation of N-alkylated products where one of the nitrogen atoms is protected by the Cbz group. This allows for selective manipulation of the other amine functionality. The Cbz group can be readily removed under mild conditions, typically through catalytic hydrogenation, to reveal the free amine when desired. nih.gov

| Reactant | Product | Deprotection Method |

|---|---|---|

| Primary/Secondary Amine | N-Cbz Protected Diamine | Catalytic Hydrogenation |

Contributions to Natural Product Total Synthesis

The structural motifs found in natural products often present significant synthetic challenges. This compound has proven to be a valuable tool in addressing some of these challenges, particularly in the synthesis of alkaloids and other nitrogen-containing natural products.

Synthetic Routes to Alkaloids and Related Structures

Many alkaloids feature a pyrrolidine or a related nitrogen-containing heterocyclic core. nih.govrsc.orgnih.govmit.edu The ability of this compound to serve as a precursor to these ring systems makes it a logical choice for inclusion in the retrosynthetic analysis of such molecules.

In a hypothetical total synthesis of a phenanthroindolizidine alkaloid, for instance, the indolizidine core, which consists of a fused pyrrolidine and piperidine (B6355638) ring system, could be constructed using a strategy involving this compound. nih.gov The Cbz-protected aminoethyl fragment could be attached to a suitable precursor, followed by a sequence of reactions to form the requisite ring systems. The Cbz group would serve to protect the nitrogen during these transformations and could be removed in the final stages of the synthesis.

Strategies for Chiral Intermediate Generation

The generation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly in the context of pharmaceuticals and biologically active natural products. While this compound is itself achiral, it can be employed in strategies to generate chiral intermediates.

One approach involves the conversion of this compound into a prochiral intermediate, which is then subjected to an asymmetric reaction. For example, the formation of an N-Cbz-aziridine from this compound, followed by a stereoselective ring-opening with a nucleophile in the presence of a chiral catalyst, would lead to the formation of an enantioenriched amino alcohol or other chiral amine derivative. diva-portal.orgdiva-portal.orgnih.govnih.govchemrxiv.org These chiral building blocks can then be carried forward in the synthesis of complex, stereochemically defined targets.

Integration in Medicinal Chemistry Research

The structural features that make this compound a useful tool in total synthesis also render it valuable in the field of medicinal chemistry. nbinno.comscirp.orgscirp.org The Cbz-protected aminoethyl unit is a common fragment in many drug candidates, and the ability to readily introduce this moiety is highly advantageous.

In drug discovery programs, the synthesis of libraries of related compounds is often necessary to explore structure-activity relationships. This compound can serve as a common starting material for the synthesis of such libraries. By reacting it with a diverse range of nucleophiles, medicinal chemists can rapidly generate a wide array of molecules containing the Cbz-protected aminoethyl scaffold. These compounds can then be further modified and tested for their biological activity, accelerating the drug discovery process.

The pyrrolidine ring, readily accessible from this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The ability to synthesize a variety of substituted pyrrolidines using this building block allows for the exploration of new chemical space around this important pharmacophore.

Synthesis of Potential Pharmaceutical Intermediates

In the synthesis of pharmaceutical intermediates, this compound functions as a key building block for introducing a Cbz-protected ethylamine (B1201723) side chain. nbinno.com The primary iodide allows for facile alkylation of a wide range of nucleophiles, a common strategy in drug development to build molecular complexity and modulate pharmacological activity. researchgate.net The reaction typically proceeds via an SN2 mechanism, where a nucleophilic atom from a core scaffold displaces the iodide, forming a new carbon-nucleophile bond.

This methodology is particularly useful for attaching the protected aminoethyl group to nitrogen, oxygen, or sulfur-containing heterocycles, which are prevalent motifs in medicinal chemistry. The resulting intermediate contains a protected amine that can be deprotected in a later synthetic step to reveal a primary amine, a versatile functional group for further elaboration, such as amide bond formation or reductive amination.

The table below details representative alkylation reactions using this compound to form precursors for potential pharmaceutical agents.

| Nucleophilic Substrate | Nucleophilic Atom | Resulting Intermediate Structure | Potential Application Area |

| Indole | Nitrogen (N) | Benzyl (2-(1H-indol-1-yl)ethyl)carbamate | Synthesis of tryptamine (B22526) derivatives |

| 4-Mercaptophenol | Sulfur (S) | Benzyl (2-((4-hydroxyphenyl)thio)ethyl)carbamate | Precursors for antioxidant compounds |

| Piperidine | Nitrogen (N) | Benzyl (2-(piperidin-1-yl)ethyl)carbamate | Scaffolds for CNS-active agents |

| Sodium methoxide | Oxygen (O) | Benzyl (2-methoxyethyl)carbamate | Building block for flexible linkers |

Design and Synthesis of Chemical Probes and PROTAC Linkers

The unique reactivity of this compound makes it an important reagent in the construction of chemical probes and, notably, in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules comprising two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase to induce the degradation of that target protein. medchemexpress.commedchemexpress.com

The linker's composition and length are critical for the PROTAC's efficacy. nih.gov this compound serves as an electrophilic building block for these linkers. The iodoethyl group can react with a nucleophilic handle (e.g., an amine, phenol, or thiol) present on either the target protein ligand or the E3 ligase ligand to initiate the linker synthesis. Following this conjugation, the Cbz-protected amine can be deprotected to reveal a primary amine, which can then be acylated or alkylated to extend the linker and connect to the second ligand, completing the PROTAC assembly. This modular approach allows for the systematic variation of linker length and composition to optimize PROTAC activity.

The following table illustrates the role of this compound in forming different types of linker precursors.

| Reactant for Linker Elongation | Linker Type Formed | Representative Linker Fragment |

| Reaction with a phenol-containing ligand | Aryl ether linkage | Cbz-NH-CH₂-CH₂-O-Ar |

| Reaction with an amine-containing ligand | Secondary amine linkage | Cbz-NH-CH₂-CH₂-NHR-Ligand |

| Reaction with a thiol-containing ligand | Thioether linkage | Cbz-NH-CH₂-CH₂-S-Ligand |

| Reaction followed by deprotection and coupling with a carboxylic acid | Amide linkage extension | Ligand-CO-NH-CH₂-CH₂-... |

Applications in Polymer and Material Science

The chemical properties of this compound, particularly the reactive carbon-iodine bond, allow for its use in the development and modification of polymeric materials. Its application generally falls into two categories: the synthesis of novel monomers and the post-polymerization functionalization of existing materials.

Monomer Development for Polymeric Materials

While this compound is not a monomer in its own right, it serves as a valuable precursor for the synthesis of functional monomers. Its electrophilic iodoethyl group can be reacted with a nucleophilic species that also contains a polymerizable moiety, such as a vinyl or acrylate (B77674) group. This reaction covalently attaches the Cbz-protected aminoethyl functionality to a polymerizable scaffold.

For example, a novel methacrylate (B99206) monomer can be synthesized through the reaction of this compound with a nucleophile like 4-hydroxybenzyl methacrylate. The resulting monomer contains a pendant Cbz-protected aminoethyl group, which can be incorporated into polymers via conventional polymerization techniques like free-radical polymerization. researchgate.net The protected amine within the resulting polymer can later be deprotected to provide sites for further functionalization or to alter the polymer's physical properties, such as its hydrophilicity or pH-responsiveness.

The table below outlines a representative synthesis of a functional monomer using this compound.

| Reactants | Reaction Type | Product Monomer Name | Polymerizable Group |

| This compound, Sodium methacrylate | Nucleophilic Substitution | Benzyl (2-(methacryloyloxy)ethyl)carbamate | Methacrylate |

| This compound, 4-Vinylphenol, K₂CO₃ | Williamson Ether Synthesis | Benzyl (2-(4-vinylphenoxy)ethyl)carbamate | Styrenic (vinyl) |

Synthesis of Functionalized Materials

This compound is well-suited for the functionalization of existing materials, including polymer surfaces, nanoparticles, and polymer backbones, through "grafting to" methodologies. nih.govdntb.gov.ua In this approach, the material to be modified is first prepared to have nucleophilic sites on its surface (e.g., -OH, -NH₂, -SH groups). The material is then treated with this compound. The surface nucleophiles displace the iodide via nucleophilic substitution, resulting in the covalent attachment of the –CH₂-CH₂-NH-Cbz moiety to the material.

This surface modification can be used to impart new properties to the base material. For instance, grafting this compound onto a hydrophilic polymer could increase its hydrophobicity. After grafting, the Cbz group can be removed to expose primary amine groups, which can be used to attach biomolecules, change the surface charge, or serve as initiation sites for "grafting from" polymerizations. This technique has been conceptually applied in the functionalization of carbon nanotubes to enhance their properties for specific applications like gas sensing. researchgate.net

The following table provides examples of materials that can be functionalized with this compound.

| Material Substrate | Surface Nucleophile | Resulting Surface Functionality | Potential Application |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Ether-linked carbamate | Modified biocompatible films |

| Chitosan | Amine (-NH₂) | Amine-linked carbamate | Functionalized biomaterials |

| Silica Gel (amine-modified) | Amine (-NH₂) | Amine-linked carbamate | Chromatography stationary phase |

| Gold Nanoparticles (thiol-modified) | Thiol (-SH) | Thioether-linked carbamate | Stabilized nanoparticles for sensing |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Benzyl (B1604629) (2-iodoethyl)carbamate, providing unambiguous evidence of its atomic connectivity. Both ¹H and ¹³C NMR are employed to create a complete picture of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives detailed information about the chemical environment, number, and connectivity of hydrogen atoms. The expected signals for Benzyl (2-iodoethyl)carbamate in a deuterated solvent like CDCl₃ would be:

Aromatic Protons (C₆H₅): A multiplet signal appearing in the range of δ 7.30-7.40 ppm, integrating to 5 protons. This corresponds to the hydrogens on the phenyl ring.

Benzylic Protons (CH₂-Ph): A sharp singlet at approximately δ 5.15 ppm, integrating to 2 protons. This signal is characteristic of the methylene (B1212753) group attached to the phenyl ring and the carbamate (B1207046) oxygen.

Carbamate Proton (NH): A broad singlet or triplet, typically around δ 5.0-5.5 ppm, integrating to one proton. Its broadness and position can be influenced by solvent and concentration.

Methylene Protons (CH₂-NH): A quartet or multiplet around δ 3.50 ppm, integrating to 2 protons. These protons are adjacent to the nitrogen and the iodinated carbon, showing coupling to both.

Iodinated Methylene Protons (CH₂-I): A triplet at approximately δ 3.30 ppm, integrating to 2 protons. This signal is shifted downfield due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts are:

Carbonyl Carbon (C=O): A signal in the δ 156.0-157.0 ppm range, characteristic of a carbamate carbonyl group.

Aromatic Carbons (C₆H₅): Multiple signals between δ 128.0 and 136.0 ppm. The carbon attached to the benzylic group (ipso-carbon) would appear around δ 136.0 ppm, with the other aromatic carbons appearing around δ 128.0-128.8 ppm.

Benzylic Carbon (CH₂-Ph): A peak at approximately δ 67.5 ppm.

Methylene Carbon (CH₂-NH): A signal around δ 46.0 ppm.

Iodinated Methylene Carbon (CH₂-I): A signal significantly shifted upfield due to the heavy atom effect of iodine, appearing around δ 5.0 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| C₆H ₅ | δ 7.30-7.40 (m, 5H) | δ 128.0-128.8 |

| C ₆H₅-CH₂ | - | δ 136.0 |

| C₆H₅-CH₂ | δ 5.15 (s, 2H) | δ 67.5 |

| NH | δ 5.0-5.5 (br s, 1H) | - |

| C =O | - | δ 156.5 |

| NH-CH₂ | δ 3.50 (q, 2H) | δ 46.0 |

| CH₂ -I | δ 3.30 (t, 2H) | δ 5.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its bonds. Key expected peaks include:

N-H Stretching: A moderate to sharp peak around 3300-3400 cm⁻¹, corresponding to the stretching of the N-H bond in the carbamate group.

Aromatic C-H Stretching: One or more sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Carbonyl (C=O) Stretching: A very strong, sharp absorption band in the region of 1690-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of the carbamate carbonyl.

C-O Stretching: A strong band in the 1230-1260 cm⁻¹ range, corresponding to the C-O bond of the ester portion of the carbamate.

C-I Stretching: A peak in the far-infrared region, typically around 500-600 cm⁻¹, which can sometimes be difficult to observe with standard instrumentation.

Raman Spectroscopy: While less commonly reported, Raman spectroscopy would offer complementary information. The aromatic ring vibrations would be expected to produce strong signals. The C=O and C-I bonds would also be Raman active, providing another method for functional group confirmation.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1690 - 1720 | Strong, Sharp |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-O Stretch | 1230 - 1260 | Strong |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Molecular Ion Determination: Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be observed as protonated or adducted molecular ions. This allows for the precise determination of its molecular mass.

Table 3: Predicted m/z Values for Molecular Ions of this compound (C₁₀H₁₂INO₂) - Molecular Weight: 305.11

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₃INO₂]⁺ | 306.00 |

| [M+Na]⁺ | [C₁₀H₁₂INNaO₂]⁺ | 327.98 |

| [M+K]⁺ | [C₁₀H₁₂IKNO₂]⁺ | 343.95 |

Fragmentation Analysis: Under higher energy conditions, such as Electron Ionization (EI), the molecular ion fragments in a reproducible manner. The analysis of these fragments provides structural confirmation. chemguide.co.uklibretexts.org Key fragmentation pathways for this compound would include:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

Loss of Iodine: Fragmentation can occur through the loss of an iodine radical (·I), leading to a fragment ion at m/z 178 ([M-I]⁺).

Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can occur.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer can sometimes be observed.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis and purification of moderately polar and thermally sensitive compounds like this compound. taylorfrancis.coms4science.at

Mode of Separation: Reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

Mobile Phase: A gradient elution is often used for optimal separation, starting with a high proportion of water and gradually increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile (B52724). google.com

Detection: The benzyl group contains a strong chromophore, making UV detection at wavelengths around 254 nm highly effective and sensitive. For higher specificity and confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). taylorfrancis.com

Applications: HPLC is used to determine the purity of the synthesized compound, typically aiming for >95% for research applications. It is also used to monitor reaction progress by taking small aliquots from the reaction mixture and analyzing the disappearance of starting materials and the appearance of the product over time.

Direct analysis of many carbamates by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their thermal lability. taylorfrancis.comoup.com The high temperatures of the GC injection port can cause this compound to decompose, leading to inaccurate quantification and misidentification. oup.com However, specialized techniques can overcome this limitation:

Cold On-Column Injection (OCI): This technique involves injecting the sample directly onto the column at a low initial temperature, which is then ramped up. nih.govresearchgate.net This minimizes the thermal stress on the analyte, preventing decomposition and allowing for the analysis of thermally labile compounds. nih.gov

Derivatization: The carbamate can be chemically modified to a more thermally stable derivative before analysis. A common approach for carbamates is "flash methylation," where a methylating agent is co-injected with the sample. scispec.co.th This process occurs rapidly in the hot injector, converting the carbamate into a less polar and more volatile N-methylated derivative that is stable enough for GC analysis. scispec.co.th

These advanced GC-MS methods, while more complex, provide high resolution and the definitive identification that comes with mass spectrometric detection.

Computational and Theoretical Chemistry Studies on Benzyl 2 Iodoethyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the reactivity of molecules. scirp.org For carbamates, including derivatives of benzyl (B1604629) carbamate (B1207046), methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. researchgate.netscirp.org

Studies on similar ethyl benzyl carbamates have utilized various basis sets like HF/6-31+G(d), B3LYP/6-31+G(d), and B3LYP/6-311+G(d,p) to optimize molecular geometries and compute vibrational frequencies. scirp.org Such calculations allow for the determination of key electronic properties derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net These properties, including the energy gap (ΔE), chemical potential (μ), hardness (η), and electrophilicity index (ω), are crucial for understanding a molecule's kinetic stability and reactivity. researchgate.net For instance, a large HOMO-LUMO gap suggests high stability and low reactivity.

DFT methods, particularly B3LYP, are often found to be effective for describing atomic charges, while HF methods can provide high accuracy in predicting geometric parameters like bond lengths and angles for carbamate systems. scirp.org The calculation of vibrational frequencies, when compared with experimental infrared (IR) spectra, serves as a validation of the chosen theoretical method. researchgate.net

Table 1: Key Electronic Descriptors Calculated for Carbamates

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is essential for elucidating the mechanisms of chemical reactions, including the formation of carbamates. scirp.org DFT calculations are used to map the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers. researchgate.netmdpi.com

For carbamate formation from amines and CO₂, several mechanistic pathways can be computationally explored. These include a single-step reaction or multi-step processes involving the formation of a zwitterionic intermediate. researchgate.netrsc.org The role of solvents is critical, and computational models often reveal that solvent molecules, like water, can act as catalysts or reactants, significantly lowering the energy barriers for the reaction to proceed. researchgate.net

Transition state analysis helps to understand the geometry of the highest-energy point along the reaction coordinate. Vibrational frequency calculations are used to confirm transition states, which are characterized by a single imaginary frequency. mdpi.com By comparing the activation energies of different possible pathways, the most probable reaction mechanism can be determined. For example, in the synthesis of some carbamates, computational studies have proposed detailed pathways involving ligand dissociation, intermediate formation, and hydrogenation when a catalyst is involved. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulations for Benzyl (2-iodoethyl)carbamate are not extensively documented, studies on the parent benzyl carbamate provide insight into its intermolecular interactions through other computational methods. The analysis of crystal packing using methods like PIXEL, which calculates interaction energies, reveals the forces governing the assembly of molecules in the solid state. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For carbamates, which have diverse biological activities, QSAR models are valuable for designing new compounds with enhanced potency. scirp.org

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to their measured activity. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

For different series of carbamates, QSAR studies have identified various descriptors as being significant for their biological activity. These can include molar refractivity (MR), molecular weight (MW), and various topological indices. mdpi.com A robust QSAR model, validated by statistical parameters like a high squared correlation coefficient (R²) and cross-validation coefficient (Q²), can be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources. mdpi.com

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Carbamates

| Descriptor Type | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule. |

| Topological | Wiener Index, Balaban Index, Connectivity Indices | Numerical values derived from the molecular graph. |

Predictive Modeling for Synthetic Design

The insights gained from quantum chemical calculations, reaction modeling, and QSAR studies can be integrated into predictive models for synthetic design. By understanding the electronic structure and reactivity of this compound, chemists can predict how it might behave in different chemical environments and design more efficient synthetic routes.

For example, computational analysis of a proposed reaction pathway can help identify the optimal conditions (solvent, temperature, catalyst) to maximize the yield of a desired product and minimize side reactions. mdpi.com If the goal is to create new derivatives with specific biological activities, QSAR models can be used to predict which structural modifications are most likely to lead to an improvement in potency. This predictive power allows for the rational design of new molecules, focusing synthetic efforts on the most promising candidates. This approach of using computational models to generate and screen new molecular structures is a cornerstone of modern drug discovery and materials science. scirp.orgnih.gov

Safety, Environmental Impact, and Sustainable Chemical Practices in Research

Safe Laboratory Handling Protocols and Risk Assessment

Safe handling of Benzyl (B1604629) (2-iodoethyl)carbamate in a laboratory setting is paramount to minimize exposure and prevent accidents. This requires a combination of engineering controls, personal protective equipment (PPE), and established safe work practices. The hazard statements for the compound and its structural analogs indicate it may be harmful if swallowed or inhaled and can cause skin and serious eye irritation. chemicalbook.comnih.gov

Engineering Controls and Personal Protective Equipment (PPE):

Ventilation: All work with Benzyl (2-iodoethyl)carbamate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors. aksci.comcato-chem.comsdfine.com

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. aksci.comsdfine.com

Skin Protection: Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe footwear must be worn to prevent skin contact. aksci.comcato-chem.com Hands should be washed thoroughly after handling. aksci.com

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH- or CEN-certified respirator may be necessary based on a workplace-specific hazard assessment. aksci.com

Safe Handling Procedures:

Avoid generating dust. aksci.com

Keep the container tightly closed when not in use. aksci.com

Prevent contact with skin, eyes, and clothing. aksci.com

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids. ambeed.comfishersci.com

Do not eat, drink, or smoke in areas where the chemical is handled. aksci.com

A formal risk assessment should be performed before commencing any work with this compound.

Table 1: Risk Assessment Summary for this compound

| Hazard Category | Identified Risk | Control Measures |

|---|---|---|

| Health Hazards | Harmful if swallowed or inhaled. chemicalbook.comnih.gov | Use in a fume hood, wear appropriate PPE. |

| Causes skin and serious eye irritation. chemicalbook.comnih.govsdfine.com | Wear gloves, lab coat, and eye protection. Ensure eyewash stations are accessible. fishersci.com | |

| May cause respiratory irritation. chemicalbook.comnih.govsdfine.com | Handle in a well-ventilated area or fume hood. Use respiratory protection if needed. fishersci.com | |

| Physical Hazards | Potential for fire if mixed with combustibles or near ignition sources. ambeed.com | Store away from heat, sparks, and open flames. Keep away from combustible materials. ambeed.com |

| Environmental Hazards | Iodinated organic compounds can be toxic to aquatic life. nih.govreddit.com | Prevent release to drains and waterways. Dispose of as hazardous waste. cato-chem.comcollectandrecycle.com |

Hazardous Waste Management and Disposal Methodologies

Proper management and disposal of hazardous waste containing this compound are critical to protect human health and the environment. As a carbamate (B1207046) derivative, its waste is subject to specific regulations. The U.S. Environmental Protection Agency (EPA) lists wastes generated during the production of carbamate chemicals as hazardous under the Resource Conservation and Recovery Act (RCRA). epa.govfederalregister.gov

Waste Identification and Segregation:

All waste materials, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper), must be collected in designated, sealed, and properly labeled hazardous waste containers. cato-chem.comdisposecleverly.com

This waste should be segregated from other waste streams to await proper disposal.

Disposal Methodologies: The dual nature of the compound (carbamate and iodinated organic) informs the appropriate disposal methods.

Incineration: High-temperature incineration in a licensed hazardous waste facility is a common and effective method for destroying organic compounds like this compound. disposecleverly.com This process breaks the compound down into less harmful components.

Chemical Neutralization: For liquid waste, chemical treatment may be an option. Iodinated organic compounds can be treated with reducing agents, such as sodium thiosulfate, to convert the iodine to a less toxic iodide form. reddit.comdisposecleverly.com The resulting solution must still be disposed of in accordance with local regulations.

Land Disposal Restrictions (LDR): Carbamate wastes are subject to LDRs, which may require treatment to meet specific concentration limits before they can be landfilled. federalregister.govepa.gov

It is imperative to consult and adhere to all federal, state, and local regulations governing hazardous waste disposal. cdc.gov Engaging a professional hazardous waste disposal service is the standard and recommended practice. collectandrecycle.com

Table 2: Disposal Methodologies for this compound Waste

| Method | Description | Applicability |

|---|---|---|

| High-Temperature Incineration | Controlled combustion at a licensed facility to ensure complete destruction of the organic molecule. | Solid and liquid waste. |

| Chemical Treatment | Use of reducing agents (e.g., sodium thiosulfate) to convert organic iodine to inorganic iodide. reddit.comdisposecleverly.com | Liquid waste streams, often as a pre-treatment step. |

| Secure Landfilling | Disposal in an engineered hazardous waste landfill. | Permissible only for treated residues that meet EPA Land Disposal Restrictions. federalregister.govepa.gov |

Development of Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing carbamates often involve hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.net Green chemistry principles aim to develop more sustainable and environmentally benign synthetic routes. While specific green synthesis protocols for this compound are not widely published, general approaches for carbamate synthesis can be applied.

Key Green Chemistry Strategies:

Use of Benign Carbonyl Sources: A significant focus of green carbamate synthesis is replacing phosgene with safer alternatives. Carbon dioxide (CO2), being an abundant, inexpensive, and non-toxic C1 source, is a highly attractive reagent for this purpose. researchgate.netrsc.org Reactions can proceed by reacting an amine, an alcohol, and CO2, often with the aid of a catalyst. rsc.org

Catalytic Approaches: The use of metal catalysts can enable more efficient and direct conversion of starting materials, such as the direct transformation of Boc-protected amines into carbamates, avoiding hazardous reagents. rsc.org

Solvent-Free or Greener Solvents: Developing methodologies that operate without a solvent or in environmentally friendly solvents (e.g., water, supercritical CO2) can significantly reduce the environmental impact of a synthesis. bohrium.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product minimizes waste generation.

Recent research has demonstrated the direct synthesis of carbamates from Boc-protected amines using a simple base, which aligns with the principles of sustainable chemistry by eliminating the need for toxic reagents and metal catalysts. rsc.org

Table 3: Comparison of Synthetic Approaches for Carbamates

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Carbonyl Source | Phosgene, isocyanates (highly toxic) | Carbon dioxide (CO2), carbonates (non-toxic) researchgate.netrsc.org |

| Reagents | May involve hazardous intermediates | Use of catalysts to enable milder conditions and safer reagents rsc.org |

| Solvents | Often uses volatile organic compounds (VOCs) | Aims for solvent-free conditions or use of green solvents bohrium.com |

| Waste Generation | Can produce significant hazardous waste | Higher atom economy leads to reduced waste |

Environmental Fate and Degradation Studies

The environmental fate of this compound is determined by its chemical structure, which includes a carbamate linkage and a carbon-iodine bond. While specific degradation studies on this exact molecule are scarce, its behavior can be inferred from studies on related carbamate and organoiodine compounds.

Degradation Pathways:

Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, particularly under alkaline conditions, which would break the molecule down. nih.gov Carbamates are generally stable compounds but can be degraded in the environment. ucanr.edu

Microbial Degradation: Many carbamates used as pesticides are known to be degraded by soil microorganisms. nih.goviastate.edu Bacteria have evolved pathways to hydrolyze the carbamate bond, using the resulting products as carbon and nitrogen sources. nih.gov The rate of degradation can be influenced by factors such as soil type, temperature, and moisture. ucanr.edu

Photodegradation: Some carbamates may undergo degradation when exposed to sunlight (photodegradation), although this is compound-specific. frontiersin.org

Formation of Iodinated Byproducts: The presence of iodine in the molecule is a significant factor in its environmental profile. The carbon-iodine bond can be cleaved, releasing iodide into the environment. This iodide can then participate in further environmental reactions. Studies have shown that iodide in the presence of natural organic matter and certain metal oxides (like manganese dioxide) can lead to the formation of new, and potentially persistent, iodinated organic compounds in water and soil. nih.govacs.org The toxicity and persistence of these transformation products are an area of ongoing research. researchgate.net

Table 4: Factors Influencing the Environmental Fate of this compound

| Process | Description | Potential Outcome |

|---|---|---|

| Hydrolysis | Chemical breakdown by reaction with water. | Cleavage of the carbamate bond. |

| Microbial Degradation | Breakdown by bacteria and fungi in soil and water. iastate.edunih.gov | Mineralization to CO2, H2O, and inorganic ions (iodide, ammonium). |

| Photodegradation | Breakdown by exposure to sunlight. frontiersin.org | Potential cleavage of chemical bonds. |